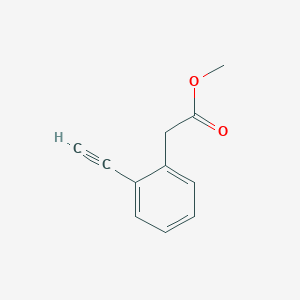
Methyl 2-(2-ethynylphenyl)acetate
概要
説明
Methyl 2-(2-ethynylphenyl)acetate: is a chemical compound with the molecular formula C₁₁H₁₀O₂. It is a derivative of phenylacetic acid where an ethynyl group is attached to the second carbon of the benzene ring, and a methyl ester group is attached to the carboxylic acid function. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
From 2-Ethynylbenzaldehyde: The compound can be synthesized by reacting 2-ethynylbenzaldehyde with methyl formate in the presence of a strong base such as sodium methoxide.
From 2-Ethynylbenzoic Acid: Another method involves the esterification of 2-ethynylbenzoic acid using methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation to remove any impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, resulting in different structural isomers.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typical reagents.
Substitution: Various nucleophiles such as halides or amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 2-(2-ethynylphenyl)acetic acid or 2-(2-ethynylphenyl)acetone.
Reduction: 2-(2-ethylphenyl)acetate.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
科学的研究の応用
Chemistry: Methyl 2-(2-ethynylphenyl)acetate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and as a precursor for bioactive molecules. Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmaceuticals that target specific diseases. Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism by which Methyl 2-(2-ethynylphenyl)acetate exerts its effects depends on the specific biological target. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved are often elucidated through detailed biochemical studies.
類似化合物との比較
Methyl 2-(2-propynyl)phenylacetate: Similar structure but with a propynyl group instead of an ethynyl group.
Methyl 2-(2-vinyl)phenylacetate: Contains a vinyl group instead of an ethynyl group.
Methyl 2-(2-phenylethynyl)acetate: Contains a phenylethynyl group instead of a simple ethynyl group.
Uniqueness: Methyl 2-(2-ethynylphenyl)acetate is unique due to its ethynyl group, which imparts different reactivity and potential biological activity compared to similar compounds. Its ability to undergo specific reactions and form unique products makes it valuable in various applications.
特性
IUPAC Name |
methyl 2-(2-ethynylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-3-9-6-4-5-7-10(9)8-11(12)13-2/h1,4-7H,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWROZWGTVXDSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672075 | |
| Record name | Methyl (2-ethynylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637348-19-7 | |
| Record name | Methyl (2-ethynylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














